2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester
Overview
Description
“2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester” is a chemical compound with the molecular formula C14H17NO3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . This compound is used in the pharmaceutical industry and plays a significant role in drug design .
Synthesis Analysis
The synthesis of piperidine derivatives like “this compound” has been a subject of research in recent years . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a carboxylic acid benzyl ester group .
Scientific Research Applications
Chiral Building Blocks for Alkaloid Synthesis
Piperidine derivatives, such as 2,6-diallylpiperidine carboxylic acid methyl ester, have been explored as chiral building blocks for synthesizing piperidine-related alkaloids. These compounds offer a route to optically pure piperidines, serving as versatile intermediates for creating a wide array of bioactive molecules (Takahata, H., Ouchi, H., Ichinose, M., & Nemoto, H., 2002).
Dual Inhibition of 5 Alpha-Reductase
Research into N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) and their methyl esters has shown potential for dual inhibition of 5 alpha-reductase type 1 and type 2, highlighting a new strategy for drug development in treating conditions like benign prostatic hyperplasia (Streiber, M., Picard, F., Scherer, C., Seidel, S. B., & Hartmann, R., 2005).
Synthesis of Piperidine Derivatives from Serine
4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, prepared from serine, have been used in Claisen rearrangement to produce piperidine derivatives. This approach demonstrates the general applicability and versatility of piperidine subunits in synthesizing a broad range of amines (Acharya, H. P. & Clive, D., 2010).
Stereospecific Microbial Reduction
The stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by various microorganisms, including Candida parapsilosis and Pichia methanolica, demonstrates the potential for enzymatic synthesis of optically pure piperidine derivatives. This method offers high diastereo- and enantioselectivities, valuable for pharmaceutical applications (Guo, Z., Patel, B. P., Corbett, R. M., Goswami, A., & Patel, R. N., 2006).
Safety and Hazards
Future Directions
The future directions in the research and application of “2-Methyl-5-oxo-piperidine-1-carboxylic acid benzyl ester” and similar piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in drug construction .
Properties
IUPAC Name |
benzyl 2-methyl-5-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKKQYFXMMDLJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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